molecular formula C14H19Cl3N2O6S B1221911 Thiamphenicol glycinate hydrochloride CAS No. 2611-61-2

Thiamphenicol glycinate hydrochloride

Cat. No. B1221911
CAS RN: 2611-61-2
M. Wt: 449.7 g/mol
InChI Key: DKXJDBJNAXSJDH-MHDYBILJSA-N
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Description

Synthesis and Molecular Structure Analysis

Thiamphenicol glycinate hydrochloride's synthesis involves the esterification of thiamphenicol's primary hydroxyl group with glycine, enhancing its solubility for parenteral administration. The crystal and molecular structure of thiamphenicol, a congener of chloramphenicol and closely related to thiamphenicol glycinate hydrochloride, has been determined through single crystal x-ray diffraction techniques, revealing a V-shaped conformation with no intramolecular hydrogen bond and a fully extended propanediol moiety (Shin & Kim, 1983).

Chemical Reactions and Properties

Thiamphenicol glycinate hydrochloride undergoes rapid utilization by the systemic route and can be administered as an aerosol for direct local action, showing high therapeutic efficacy against infections such as Streptococcus pyogenes pneumonia. It is cleaved by tissue esterase in vivo to release thiamphenicol for effectiveness (Albini et al., 1999).

Physical Properties Analysis

The pharmacokinetic profile of thiamphenicol glycinate hydrochloride in animals following intravenous and intramuscular administration has been studied, revealing its rapid absorption and clearance from the body. The drug demonstrates a two-compartment open model with specific half-lives for distribution and elimination, total body clearance, and steady-state volume of distribution (Bogzil & Tohamy, 2015).

Chemical Properties Analysis

The compound's compatibility and stability have been assessed in various infusion solutions at different temperatures, showing no significant changes in appearance, pH value, or content, suggesting its suitability for clinical use within 24 hours (Li-li & Nan, 2011). This stability is crucial for its application in medical treatments, ensuring the drug's efficacy over its shelf life.

Scientific Research Applications

Application in Infectious Diseases

Thiamphenicol glycinate hydrochloride is a small molecule drug that targets the 50S subunit of bacterial ribosomes . It is used as an antimicrobial and antibacterial agent .

Results and Outcomes

Thiamphenicol glycinate hydrochloride has been shown to be effective in treating respiratory tract infections and urinary tract infections . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection.

Application in Respiratory Diseases

Thiamphenicol glycinate hydrochloride is also used in the treatment of respiratory diseases .

Method of Application

In the treatment of respiratory diseases, Thiamphenicol glycinate hydrochloride can be administered in the form of inhalations, applications, irrigation, and instillations .

Results and Outcomes

The drug has shown high antibacterial activity, especially when used topically in the form of inhalations, applications, irrigation, and instillations . It has a wide spectrum of antimicrobial action and can destroy biofilms and prevent their formation .

Application in Urinary Tract Infections

Thiamphenicol glycinate hydrochloride is used in the treatment of urinary tract infections .

Method of Application

The drug is generally administered orally or intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .

Results and Outcomes

Thiamphenicol glycinate hydrochloride has been shown to be effective in treating urinary tract infections . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .

Application in Treating Infections Caused by Haemophilus influenzae and Escherichia coli

Thiamphenicol glycinate hydrochloride is used to treat infections caused by Haemophilus influenzae and Escherichia coli .

Method of Application

The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .

Results and Outcomes

Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by Haemophilus influenzae and Escherichia coli . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .

Application in Treating Infections Caused by Influenza Bacillus

Thiamphenicol glycinate hydrochloride is used to treat infections caused by influenza bacillus .

Method of Application

The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .

Results and Outcomes

Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by influenza bacillus . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .

Application in Treating Infections Caused by E. coli

Thiamphenicol glycinate hydrochloride is also used to treat infections caused by E. coli .

Method of Application

The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .

Results and Outcomes

Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by E. coli . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .

Future Directions

Thiamphenicol glycinate hydrochloride has been used in the treatment of respiratory tract infections and urinary tract infections . Future research may focus on its efficacy and tolerability in different therapeutic areas .

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXJDBJNAXSJDH-MHDYBILJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023650
Record name Thiamphenicol glycinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamphenicol glycinate hydrochloride

CAS RN

2611-61-2
Record name Thiamphenicol glycinate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2611-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomyson G hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamphenicol glycinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMPHENICOL AMINOACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
C Grassi, FD Benedetto - Journal of chemotherapy, 2002 - Taylor & Francis
Thiamphenicol is a broad-spectrum antimicrobial agent active against penicillin-resistant Streptococcus pneumoniae, Staphylococcus aureus VISA strains, most methicillin-resistant …
Number of citations: 37 www.tandfonline.com
Z LUO, Y PENG - Chinese Journal of Pharmaceutical …, 2012 - ingentaconnect.com
Objective: To establish a hydrophilic interaction high performance liquid chromatography-mass spectrometry method (HILIC-ESI/MS) for the determination of glycine in thiamphenicol …
Number of citations: 0 www.ingentaconnect.com
B Yang, N Li, Y Lu, Z Qiu, D Zhao, P Song, X Chen - Xenobiotica, 2014 - Taylor & Francis
The aim of this study was to investigate the pharmacokinetics of thiamphenicol glycinate (TG) and thiamphenicol (TAP) after intravenous (iv) infusion of TG hydrochloride in healthy …
Number of citations: 6 www.tandfonline.com
T Todisco, A Eslami, S Baglioni… - Journal of chemotherapy, 2002 - Taylor & Francis
The aim of this study was to evaluate the efficacy and tolerability of thi-amphenicol glycinate hydrochloride (TGH) im versus clarithromycin in acute lower respiratory infections due to …
Number of citations: 9 www.tandfonline.com
L Nobile, V Cavrini, MA Raggi, AM Di Pietra - International journal of …, 1987 - Elsevier
Assay procedures based on second-order derivative UV spectroscopy have been developed for the determination of thiamphenicol glycinate salts in pharmaceutical formulations. The …
Number of citations: 5 www.sciencedirect.com
G MacLaren, F Shann - THE USE OF ANTIBIOTICS - academia.edu
Chloramphenicol was the first broad-spectrum antibiotic to be discovered and has been in clinical use since 1949. Although justifiably described as ‘‘no longer the drug of choice for any …
Number of citations: 0 www.academia.edu
G Marca, E Albini - Quaderni Sclavo di Diagnostica Clinica e di …, 1979 - europepmc.org
… treated by im route with thiamphenicol glycinate acetylcysteinate, showed a higher antibacterial activity than sera from animals treated with thiamphenicol glycinate hydrochloride. The …
Number of citations: 2 europepmc.org
S Isis - 1983 - pesquisa.bvsalud.org
… The method has been applied to the determination of thiamphenicol in the tablets form and thiamphenicol glycinate hydrochloride alone and in the injectable preparation. The obtained …
Number of citations: 0 pesquisa.bvsalud.org
I Shukrallah, A Sakla, B Paletta - Pharmazie, 1989 - pascal-francis.inist.fr
Application of proton magnetic resonance (PMR) spectroscopy to analysis of thiamphenicol and thiamphenicol glycinate hydrochloride … Application of proton magnetic resonance (PMR) …
Number of citations: 2 pascal-francis.inist.fr
L Guo, S Song, L Liu, J Peng… - Biomedical …, 2015 - Wiley Online Library
… thiamphenicol glycinate hydrochloride … thiamphenicol glycinate hydrochloride … 3,3′,5,5′-Tetramethylbenzidine (TMB), thiamphenicol glycinate hydrochloride (TAPG), carbodiimide (…

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